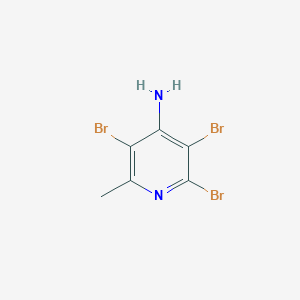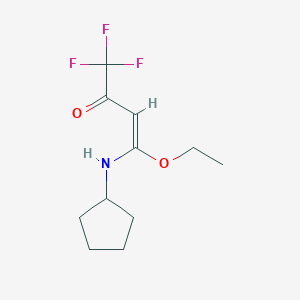
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl trifluoroacetate with cyclopentylamine to form an intermediate, which is then subjected to a condensation reaction with an appropriate aldehyde or ketone to yield the desired enone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction of the enone can yield the corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: Potential use as a pharmaceutical intermediate or in drug discovery.
Industry: Applications in the development of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-Ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one: Lacks the cyclopentyl group.
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-2-en-2-one: Different position of the double bond.
(E)-4-Methoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one: Methoxy group instead of ethoxy.
Uniqueness
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the ethoxy group, cyclopentylamino group, and trifluoromethyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H16F3NO2 |
|---|---|
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
(E)-4-(cyclopentylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C11H16F3NO2/c1-2-17-10(7-9(16)11(12,13)14)15-8-5-3-4-6-8/h7-8,15H,2-6H2,1H3/b10-7+ |
Clé InChI |
UPLWKZZTSLEDFJ-JXMROGBWSA-N |
SMILES isomérique |
CCO/C(=C/C(=O)C(F)(F)F)/NC1CCCC1 |
SMILES canonique |
CCOC(=CC(=O)C(F)(F)F)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
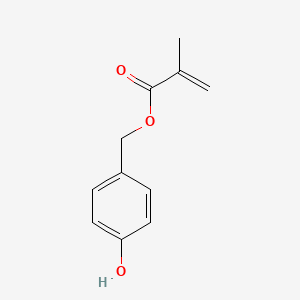
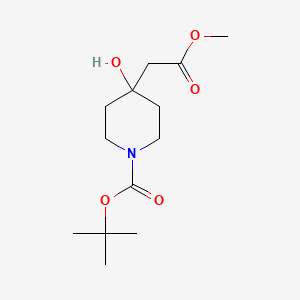

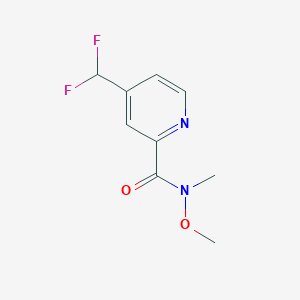

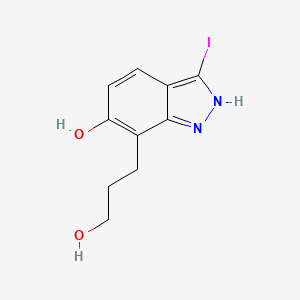
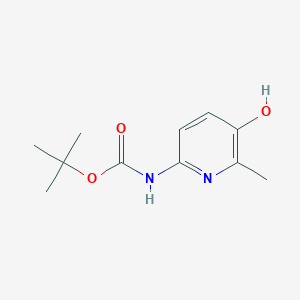
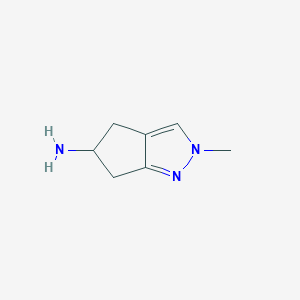
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
